Vanillyl Methyl Ketone-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

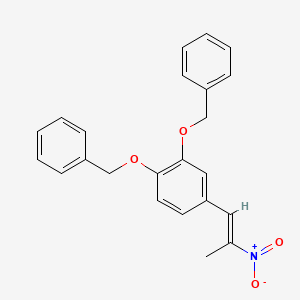

Vanillyl Methyl Ketone-d5, also known as 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5, is a stable isotope labelled compound . It is a volatile aromatic compound that is released from hard woods. It is often found in wine that has been aged in wood barrels, contributing to the wine’s flavor profile. It is also released during combustion, giving flavor to smoked meats.

Synthesis Analysis

The synthesis of this compound involves a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . The precursors of vanillin, such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids, add depth and insight to the understanding of vanillin synthesis .Molecular Structure Analysis

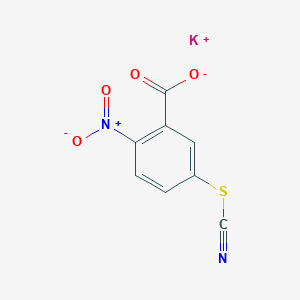

The molecular formula of this compound is C10H7D5O3 . Its molecular weight is 185.23 .科学的研究の応用

Synthesis and Anti-Inflammatory Activity

Vanillyl methyl ketone has been synthesized from eugenol through Wacker oxidation, showing a yield of 45% with vanillin as a by-product. This compound has demonstrated higher anti-inflammatory activity and selectivity towards COX-2 compared to eugenol, as shown through in silico analysis. The molecular docking studies reveal that vanillyl methyl ketone exhibits low binding energy affinity and forms numerous hydrogen bonds with the active site of the COX-2 enzyme, indicating its potential as an anti-inflammatory agent (Ummah, Mahardika, & Mardliyah, 2020).

Renewable Materials

Vanillyl alcohol, closely related to vanillyl methyl ketone, serves as a precursor in the synthesis of bio-based epoxy resins. These resins have been developed from vanillyl alcohol and other compounds, showing the impact of methoxy and methylene moieties on the polymer properties. The study highlights the potential of vanillyl alcohol-derived materials in creating renewable and sustainable epoxy thermosets, indicating a promising direction for using vanillyl methyl ketone derivatives in renewable material applications (Hernandez et al., 2016).

Biosynthesis Pathways

Exploration into the biosynthesis of vanillyl alcohol from simple carbon sources in Escherichia coli presents a novel pathway extending from 4-hydroxybenzoic acid. This study not only demonstrates the microbial production of vanillyl alcohol but also the potential of engineering biosynthesis pathways for the production of vanillyl methyl ketone and its derivatives. The work showcases the application of enzyme promiscuity in designing artificial pathways for the synthesis of high-value methylated aromatic compounds (Chen et al., 2017).

Catalysis and Chemical Transformations

The catalytic performance of vanillyl acetone, another derivative of vanillyl methyl ketone, in the selective hydrogenation of α,β-unsaturated ketones, esters, and sulfones highlights the potential of non-toxic, non-noble metal-based catalysts in the synthesis of pharmaceutical and fragrance products. This study underlines the importance of support wettability and metallic phase dispersion in determining catalytic performance, opening up avenues for the application of vanillyl methyl ketone derivatives in green chemistry and catalysis (Cavuoto et al., 2020).

特性

| 1794811-86-1 | |

分子式 |

C₁₀H₇D₅O₃ |

分子量 |

185.23 |

同義語 |

1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5; (4-Hydroxy-3-methoxyphenyl)acetone-d5; 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5; 2-Propiovanillone-d5; Guaiacylacetone-d5; Methyl Vanillyl Ketone-d5; NSC 16690-d5; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。